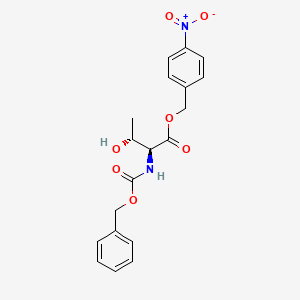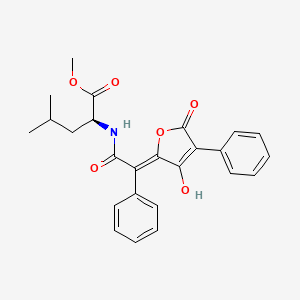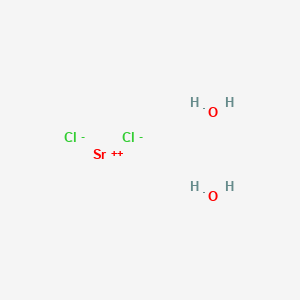
Triphenyl phosphonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl phosphonium chloride is an organophosphorus compound with the chemical formula ( \text{C}{18}\text{H}{15}\text{PCl} ). It is a white crystalline solid that is soluble in polar organic solvents. This compound is widely used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to phosphonium ylides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triphenyl phosphonium chloride can be synthesized through the reaction of triphenylphosphine with an alkyl halide. One common method involves the reaction of triphenylphosphine with methyl chloride in an organic solvent such as acetone. The reaction is typically carried out under nitrogen atmosphere to prevent oxidation. The mixture is stirred at a controlled temperature, followed by filtration and drying to obtain the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions in reactors equipped with temperature and pressure control. The process may include steps such as:
- Dissolving triphenylphosphine in an organic solvent.
- Adding the alkyl halide dropwise while maintaining the reaction temperature.
- Conducting the reaction under controlled pressure.
- Isolating the product through filtration and drying .
Analyse Chemischer Reaktionen
Types of Reactions: Triphenyl phosphonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced to triphenylphosphine.
Substitution: It participates in nucleophilic substitution reactions to form phosphonium ylides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Reagents like lithium aluminum hydride are commonly employed.
Substitution: Strong bases such as sodium hydride are used to generate the ylide intermediate.
Major Products:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Phosphonium ylides, which are key intermediates in the Wittig reaction.
Wissenschaftliche Forschungsanwendungen
Triphenyl phosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in the Wittig reaction to synthesize alkenes from aldehydes and ketones.
Biology: It is used in the synthesis of biologically active molecules, including antiviral and antitumor agents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds such as cephalotaxine.
Industry: It is used as a phase transfer catalyst in various industrial processes.
Wirkmechanismus
The primary mechanism of action of triphenyl phosphonium chloride involves the formation of phosphonium ylides. These ylides are generated through the deprotonation of the phosphonium salt by a strong base. The ylide then reacts with carbonyl compounds in the Wittig reaction to form alkenes.
Vergleich Mit ähnlichen Verbindungen
- Methoxymethyl triphenylphosphonium chloride
- Benzyltriphenylphosphonium chloride
- Ethyl triphenylphosphonium chloride
Comparison: Triphenyl phosphonium chloride is unique in its versatility and efficiency in the Wittig reaction compared to its analogs. While methoxymethyl triphenylphosphonium chloride and benzyltriphenylphosphonium chloride are also used in organic synthesis, they have different reactivity profiles and are often used in more specialized applications. Ethyl triphenylphosphonium chloride, on the other hand, is primarily used as a surfactant and in the synthesis of specific organic compounds .
Eigenschaften
IUPAC Name |
triphenylphosphane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.2ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUFXBPAIGJHRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one](/img/structure/B579401.png)

![[(Z)-2-phenoxyethylideneamino]urea](/img/structure/B579405.png)

![butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B579407.png)
![1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B579410.png)




